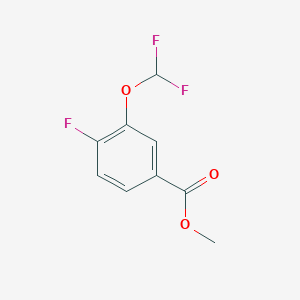
Methyl 3-(difluoromethoxy)-4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-(difluoromethoxy)-4-fluorobenzoate” is a chemical compound with the CAS Number: 321198-19-0 . It has a molecular weight of 220.15 and is in liquid form . The IUPAC name for this compound is methyl 4-(difluoromethoxy)-3-fluorobenzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F3O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 220.15 . More specific physical and chemical properties such as boiling point, melting point, solubility, and stability were not found in the search results.科学研究应用
Methyl 3-(difluoromethoxy)-4-fluorobenzoate has been used in a range of scientific research applications, including as a reagent for the synthesis of other compounds. This compound has also been used in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biochemical and physiological effects. Additionally, this compound has been used in the study of drug metabolism and drug-receptor interactions, as well as in the study of enzyme-catalyzed reactions.
作用机制
The mechanism of action of Methyl 3-(difluoromethoxy)-4-fluorobenzoate is not yet fully understood. However, it is believed that this compound interacts with a variety of proteins and enzymes, leading to changes in biochemical and physiological processes. Additionally, this compound has been found to interact with certain receptors, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to have an inhibitory effect on the production of certain enzymes, leading to changes in biochemical pathways. Additionally, this compound has been found to have an effect on the expression of certain genes, leading to changes in physiological processes.
实验室实验的优点和局限性
Methyl 3-(difluoromethoxy)-4-fluorobenzoate has several advantages for use in laboratory experiments. This compound is relatively stable, and can be stored for long periods of time without degradation. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound can be toxic if not handled properly, so it is important to use appropriate safety protocols when working with it.
未来方向
Methyl 3-(difluoromethoxy)-4-fluorobenzoate has a wide range of potential future directions for research and development. This compound could be used to further study drug metabolism and drug-receptor interactions, as well as to study the effects of this compound on gene expression and other biochemical pathways. Additionally, this compound could be used to develop new pharmaceuticals and polymers, as well as to study the effects of environmental pollutants on biochemical pathways. Finally, this compound could be used to further study the biochemical and physiological effects of this compound on a variety of organisms.
合成方法
Methyl 3-(difluoromethoxy)-4-fluorobenzoate can be synthesized via a variety of methods. One common method is the reaction of difluoromethyl 4-fluorobenzoate with methanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid. This reaction produces an esterification reaction, which produces the desired compound. Other methods include the reaction of difluoromethyl 4-fluorobenzoate with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
methyl 3-(difluoromethoxy)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRJLMNGIDHNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

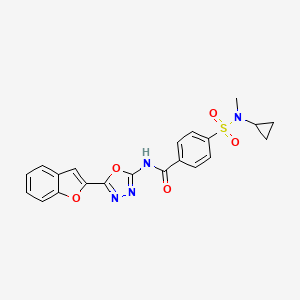
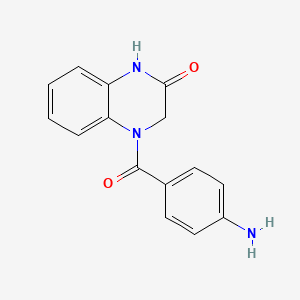

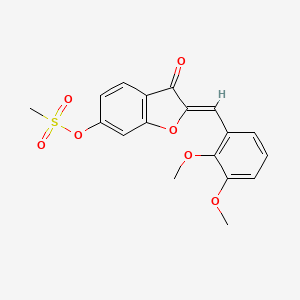
![Tert-butyl 3-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2902192.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2902193.png)


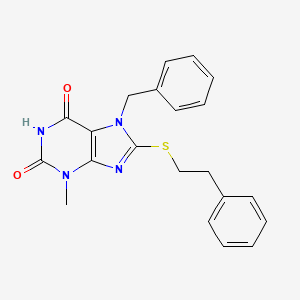
![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
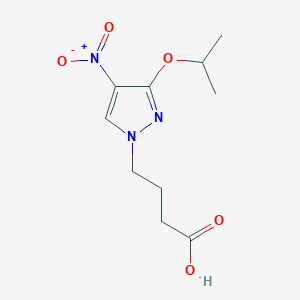
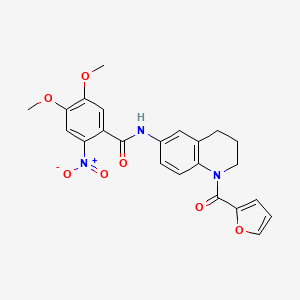
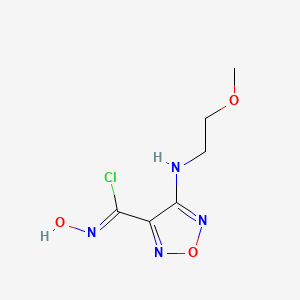
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)